molecular formula C20H18FNO3 B12151635 9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12151635
M. Wt: 339.4 g/mol
InChI Key: KVKPCVUUHVTVLB-UHFFFAOYSA-N
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Description

9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a fluorophenethyl group, a methyl group, and a chromeno-oxazin core. It has garnered interest in the scientific community due to its potential pharmacological properties, particularly in the field of anti-inflammatory research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a multi-step process. One common method involves the condensation of secondary amides with acyl chlorides in the presence of an iridium catalyst. This one-pot reaction is known for its efficiency and mild reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves the inhibition of key inflammatory pathways. Specifically, it has been shown to suppress the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific substitution pattern, which imparts distinct pharmacological properties. Its fluorophenethyl group, in particular, contributes to its anti-inflammatory activity and potential therapeutic applications .

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

9-[2-(4-fluorophenyl)ethyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H18FNO3/c1-13-10-19(23)25-20-16(13)6-7-18-17(20)11-22(12-24-18)9-8-14-2-4-15(21)5-3-14/h2-7,10H,8-9,11-12H2,1H3

InChI Key

KVKPCVUUHVTVLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)F

Origin of Product

United States

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